molecular formula C17H16ClNO5S2 B2536648 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1797887-81-0

1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2536648
CAS RN: 1797887-81-0
M. Wt: 413.89
InChI Key: ZHXWXULTJQOYBN-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and two sulfonyl groups attached to phenyl rings . The presence of the sulfonyl groups and the azetidine ring suggest that this compound could have interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring and the introduction of the sulfonyl groups in separate steps. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The azetidine ring and the phenyl rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl groups and the azetidine ring suggest that this compound could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups could affect its solubility, while the azetidine ring could influence its stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis of azetidinone derivatives, including those related to the specified compound, often involves the reaction of specific sulfonyl chlorides with various organic compounds, leading to a series of compounds with potential biological activities. These compounds are characterized by spectroscopic methods such as IR, ^1H NMR, and mass spectrometry, providing insights into their structural properties and the potential for further modifications to enhance their biological activities (Shah et al., 2014).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of azetidinone derivatives. For example, azetidinones synthesized from the reaction of specific phenyl sulfonyl derivatives have been tested for their antibacterial and antifungal activities, showing promising results against various pathogens. This highlights their potential as leads for developing new antimicrobial agents (Shah et al., 2014).

Antitubercular and Anticancer Activities

Compounds derived from azetidinones have also been investigated for their antitubercular and anticancer properties. The structural motifs present in these compounds, such as the sulfonyl and azetidinone groups, are of interest due to their potential to inhibit the growth of Mycobacterium tuberculosis and various cancer cell lines. This suggests a broad spectrum of biological activities, warranting further investigation into their mechanisms of action and potential therapeutic applications (Chandrashekaraiah et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its properties, or investigating its potential uses .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S2/c1-12(20)13-2-6-16(7-3-13)26(23,24)19-10-17(11-19)25(21,22)15-8-4-14(18)5-9-15/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXWXULTJQOYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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